molecular formula C14H9FO3 B567795 3-Fluoro-4-(4-formylphenyl)benzoic acid CAS No. 1261969-57-6

3-Fluoro-4-(4-formylphenyl)benzoic acid

Cat. No.: B567795
CAS No.: 1261969-57-6
M. Wt: 244.221
InChI Key: SGWIJMSLNUZJOB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-formylphenyl)benzoic acid is a biphenyl-based compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The simultaneous presence of carboxylic acid ( -COOH ) and aldehyde ( -CHO ) functional groups on the aromatic rings makes this molecule a valuable precursor for constructing more complex structures. These functional groups allow for further synthetic transformations, including amide bond formation and nucleophilic addition, facilitating the development of novel chemical entities. While specific biological activity data for this exact compound is not established in the searched literature, its molecular architecture is highly relevant in the design of bioactive molecules. Recent scientific research has demonstrated that fluorinated biphenyl scaffolds with similar substitution patterns are key intermediates in the development of new antibacterial agents. Specifically, such compounds have been utilized to create novel pyrazole derivatives that exhibit potent activity against antibiotic-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE) . These potent analogs function by inhibiting bacterial fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival, highlighting the value of this chemical scaffold in pioneering new anti-infective strategies . Researchers can leverage this compound as a core template in drug discovery programs, particularly for synthesizing candidate molecules aimed at novel antibacterial targets. It is for research use only.

Properties

IUPAC Name

3-fluoro-4-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWIJMSLNUZJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688906
Record name 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-57-6
Record name 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Fluoro-4-bromobenzoate

The carboxylic acid group is protected as a methyl ester to prevent interference during coupling. Starting with 3-fluoro-4-bromobenzoic acid, esterification is achieved via Fischer esterification using methanol and sulfuric acid:

3-Fluoro-4-bromobenzoic acid+CH3OHH2SO4Methyl 3-fluoro-4-bromobenzoate\text{3-Fluoro-4-bromobenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 3-fluoro-4-bromobenzoate}

Yield: >90% under reflux conditions.

Preparation of 4-Formylphenylboronic Acid

The formylphenyl boronic acid partner is synthesized via lithiation-borylation of 4-bromobenzaldehyde. Protection of the aldehyde as an acetal (e.g., ethylene glycol acetal) prevents undesired reactivity during subsequent steps:

4-Bromobenzaldehyde1. Ethylene glycol, H+2. n-BuLi, B(OMe)₃4-(1,3-Dioxolan-2-yl)phenylboronic acid\text{4-Bromobenzaldehyde} \xrightarrow{\text{1. Ethylene glycol, H+} \ \text{2. n-BuLi, B(OMe)₃}} \text{4-(1,3-Dioxolan-2-yl)phenylboronic acid}

Isolation by precipitation in hexane yields the boronic acid in 75–85% purity.

Coupling Reaction and Deprotection

The Suzuki-Miyaura coupling employs tetrakis(triphenylphosphine)palladium(0) (2 mol%) in a degassed dioxane/water (4:1) mixture with sodium carbonate (2 M) at 80°C for 12 hours:

Methyl 3-fluoro-4-bromobenzoate+4-(1,3-Dioxolan-2-yl)phenylboronic acidPd(PPh3)4Methyl 3-fluoro-4-(4-(1,3-dioxolan-2-yl)phenyl)benzoate\text{Methyl 3-fluoro-4-bromobenzoate} + \text{4-(1,3-Dioxolan-2-yl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl 3-fluoro-4-(4-(1,3-dioxolan-2-yl)phenyl)benzoate}

Post-coupling, the acetal is cleaved using hydrochloric acid (1 M) in tetrahydrofuran at 50°C, regenerating the aldehyde:

Methyl 3-fluoro-4-(4-(1,3-dioxolan-2-yl)phenyl)benzoateHClMethyl 3-fluoro-4-(4-formylphenyl)benzoate\text{Methyl 3-fluoro-4-(4-(1,3-dioxolan-2-yl)phenyl)benzoate} \xrightarrow{\text{HCl}} \text{Methyl 3-fluoro-4-(4-formylphenyl)benzoate}

Final hydrolysis with lithium hydroxide in methanol/water (3:1) affords the target compound:

Methyl 3-fluoro-4-(4-formylphenyl)benzoateLiOH3-Fluoro-4-(4-formylphenyl)benzoic acid\text{Methyl 3-fluoro-4-(4-formylphenyl)benzoate} \xrightarrow{\text{LiOH}} \text{this compound}

Overall Yield : 62–68% over four steps.

Alternative Pathways: Ullmann Coupling and Direct Formylation

Ullmann-Type Coupling with Copper Catalysis

Aryl halides can undergo Ullmann coupling under catalytic copper(I) iodide and 1,10-phenanthroline in dimethylformamide at 110°C:

3-Fluoro-4-iodobenzoic acid+4-IodobenzaldehydeCuI, 1,10-phenanthroline3-Fluoro-4-(4-formylphenyl)benzoic acid\text{3-Fluoro-4-iodobenzoic acid} + \text{4-Iodobenzaldehyde} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{this compound}

Limitations : Lower yields (45–50%) due to competing homocoupling and sensitivity of the aldehyde group.

Vilsmeier-Haack Formylation

Direct formylation of 3-fluoro-4-phenylbenzoic acid using the Vilsmeier reagent (POCl₃/DMF) is theoretically feasible but impractical due to poor regioselectivity and over-oxidation risks.

Critical Analysis of Methodologies

Method Yield Advantages Drawbacks
Suzuki-Miyaura coupling62–68%High regioselectivity; scalableRequires boronic acid synthesis
Ullmann coupling45–50%No pre-functionalized boronic acid neededLow yield; side reactions
Direct formylation<30%Single-step approachPoor selectivity; functional group intolerance

Optimization Insights :

  • Catalyst Screening : Palladium catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered substrates.

  • Solvent Systems : Mixed polar solvents (e.g., DME/H₂O) enhance boronic acid solubility and reaction rates.

  • Protection Strategies : Acetal protection of the aldehyde is critical to prevent oxidation or side reactions during coupling.

Scalability and Industrial Considerations

The Suzuki-Miyaura route is preferred for large-scale synthesis due to its reproducibility and compatibility with continuous flow systems. Key parameters for pilot-scale production include:

  • Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs.

  • Green Chemistry : Substituting dioxane with cyclopentyl methyl ether (CPME) minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 3-Fluoro-4-(4-carboxyphenyl)benzoic acid.

    Reduction: 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(4-formylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and formyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Fluorinated Benzoic Acids with Aryl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
3-Fluoro-4-(4-formylphenyl)benzoic acid C₁₄H₉FO₃ 244.22 –F (3), –C₆H₄CHO (4) Reactive intermediate for drug synthesis
3-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 –F (3), –CF₃ (4) APIs, potassium channel openers, organometallic complexes
3-(4-Ethylphenyl)-4-fluorobenzoic acid C₁₅H₁₃FO₂ 244.26 –F (4), –C₆H₄C₂H₅ (3) Intermediate for agrochemicals
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 250.65 –Cl (3), –F (4) Unspecified pharmaceutical applications

Key Insights :

  • Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 3-Fluoro-4-(trifluoromethyl)benzoic acid increases acidity (pKa ~1.5) compared to the formylphenyl derivative, enhancing its chelation ability with metals like dysprosium .
  • Reactivity : The formyl group in the target compound enables Schiff base formation, a critical step in synthesizing antimicrobial agents (e.g., pyrazole derivatives in ) .
  • Lipophilicity : Long-chain substituents (e.g., hexadecyloxy in 3-Fluoro-4-(hexadecyloxy)benzoic acid) improve surfactant properties, unlike the hydrophilic formyl group .

Fluorinated Benzoic Acids with Heterocyclic Substituents

Compound Name Molecular Formula Substituents Key Applications
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid C₁₇H₁₁FN₂O₃ –F, –C₆H₃F, pyrazole ring Antimicrobial agents
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid C₁₂H₁₃FO₄ –F, oxetane ring Unspecified biochemical uses

Key Insights :

  • Heterocyclic moieties (e.g., pyrazole or oxetane) modulate solubility and binding affinity. For example, pyrazole derivatives exhibit enhanced antimicrobial activity due to nitrogen-rich frameworks .

Fluorinated Benzoic Acid Esters

Compound Name Molecular Formula Substituents Key Applications
4-Formylphenyl 3-fluorobenzoate C₁₄H₉FO₃ –F (3), –OCOC₆H₄CHO (4) Liquid crystal synthesis
4-((3-Fluoro-4-(undec-10-en-1-yloxy)benzoyl)oxy)benzoic acid C₃₁H₃₇FO₅ –F, long alkenyl chain Bent-core liquid crystals

Key Insights :

  • Ester derivatives are pivotal in liquid crystal research, where flexible chains (e.g., undec-10-en-1-yloxy) induce mesophase behavior .

Biological Activity

3-Fluoro-4-(4-formylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a formyl group attached to a benzoic acid backbone. Its chemical formula is C8H5FO3C_8H_5FO_3, and it exhibits unique reactivity patterns due to its functional groups.

Property Details
Molecular FormulaC8H5FO3
Molecular Weight182.12 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors. The presence of the formyl and carboxylic acid groups allows for potential hydrogen bonding and electrostatic interactions with biomolecules, which may lead to inhibition or modulation of enzyme activity.

Target Enzymes

  • Acetylcholinesterase (AChE) : Inhibits neurotransmitter breakdown, potentially enhancing cholinergic signaling.
  • Butyrylcholinesterase (BChE) : Similar to AChE but with broader substrate specificity.

Biochemical Pathways

Research indicates that this compound participates in several biochemical pathways, including:

  • Signal Transduction : Modulating pathways involved in cell signaling.
  • Enzyme Catalysis : Acting as an inhibitor for key enzymes involved in metabolic processes.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of gram-negative bacteria such as Escherichia coli and Salmonella enterica.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 μg/mL
Salmonella enterica10 μg/mL

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published in Molecules, derivatives of this compound were tested against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The compound exhibited moderate activity with MIC values ranging from 3.125 μg/mL to 15 μg/mL against these pathogens .
  • Enzyme Inhibition Studies : Another study explored the compound's effect on AChE and BChE, demonstrating that it effectively inhibited these enzymes, which could have implications for treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. It is metabolized through various pathways, leading to several derivatives that may exhibit altered biological activities.

Applications in Medicine

The potential therapeutic applications of this compound include:

  • Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Neuroprotective Agents : As an AChE inhibitor, it may offer benefits in treating conditions like Alzheimer's disease.

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